Comparative Abundance of O-Desmethyl Ranolazine (CVT-2514) as the Predominant Circulating Metabolite
At steady state, O-desmethyl ranolazine (CVT-2514) is the most abundant major metabolite in human plasma, representing 33% of parent drug levels. This is a higher relative proportion than the other two major metabolites, CVT-2738 (27%) and CVT-4786 (21%) . This quantitative dominance establishes CVT-2514 as the most critical metabolite to monitor in pharmacokinetic and bioequivalence studies, distinguishing it from other metabolites that circulate at lower concentrations .
| Evidence Dimension | Relative abundance at steady state (as % of parent drug level) |
|---|---|
| Target Compound Data | 33% (CVT-2514) |
| Comparator Or Baseline | CVT-2738: 27%; CVT-4786: 21% |
| Quantified Difference | CVT-2514 is 1.2-fold higher than CVT-2738 and 1.6-fold higher than CVT-4786. |
| Conditions | Human plasma following multiple-dose oral administration of extended-release ranolazine at steady state. |
Why This Matters
For procurement, this justifies the prioritization of the CVT-2514 analytical standard for developing and validating robust LC-MS/MS methods intended for quantifying the primary drug exposure metric in regulatory pharmacokinetic studies.
- [1] Managed Healthcare Executive. Ranolazine: An update on the novel antianginal agent. Formulary. 2005;40:323–328. View Source
- [2] Chaitman BR. Ranolazine for the Treatment of Chronic Angina and Potential Use in Other Cardiovascular Conditions. Circulation. 2006;113(20):2462-2472. View Source
